Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate
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Overview
Description
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₃ and a molecular weight of 278.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate typically involves the reaction of naphthalen-2-ylamine with 2-chloroethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates .
Scientific Research Applications
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate involves the interaction with cellular components, leading to the inhibition of specific enzymes and pathways. The compound targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(2-chloroethyl)carbamate
- Naphthalen-2-yl(2-bromoethyl)nitrosocarbamate
- Naphthalen-2-yl(2-iodoethyl)nitrosocarbamate
Uniqueness
Naphthalen-2-yl(2-chloroethyl)nitrosocarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
5457-45-4 |
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Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
naphthalen-2-yl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C13H11ClN2O3/c14-7-8-16(15-18)13(17)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
UCMCUIVFESZRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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